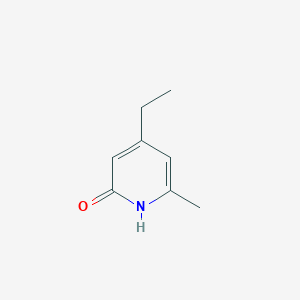

4-Ethyl-2-hydroxy-6-methylpyridine

Description

Contextualization within Pyridine (B92270) and Hydroxypyridine Chemical Space

The pyridine ring is an aromatic heterocycle analogous to benzene, with one methine group replaced by a nitrogen atom. This substitution significantly alters the electronic properties of the ring, making it electron-deficient and influencing its reactivity. Hydroxypyridines are a subclass of pyridine derivatives that bear one or more hydroxyl (-OH) groups.

A critical aspect of the chemistry of 2-hydroxypyridines, including 4-Ethyl-2-hydroxy-6-methylpyridine, is the phenomenon of tautomerism. chemtube3d.com This compound exists as an equilibrium mixture of two tautomeric forms: the hydroxy (enol or lactim) form, 4-Ethyl-2-hydroxy-6-methylpyridine , and the pyridone (keto or lactam) form, 4-Ethyl-6-methylpyridin-2(1H)-one . chemtube3d.com This equilibrium is fundamental to its chemical identity and reactivity.

The position of this equilibrium is sensitive to the surrounding environment. Studies on related molecules have shown that non-polar solvents tend to favor the 2-hydroxypyridine (B17775) tautomer, while polar solvents and the solid state often favor the 2-pyridone form. wikipedia.orgresearchgate.net This dual existence as both a potential hydrogen bond donor and acceptor, and its aromatic character, defines its place within the hydroxypyridine chemical space. chemtube3d.comnih.gov

| Property | Value |

| IUPAC Name | 4-ethyl-6-methylpyridin-2-ol |

| CAS Number | 50549-37-6 bldpharm.comchemsrc.combldpharm.com |

| Molecular Formula | C₈H₁₁NO chemsrc.combldpharm.com |

| Molecular Weight | 137.18 g/mol chemsrc.combldpharm.com |

| Canonical SMILES | CC1=CC(CC)=CC(O)=N1 bldpharm.com |

Significance of Substituted Pyridine Systems in Academic Research

Substituted pyridine and pyridone frameworks are considered "privileged scaffolds" in medicinal chemistry and materials science. nih.gov Their structural motifs are present in a multitude of biologically active natural products and synthetic compounds. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with biological targets like enzymes and receptors.

The diverse biological activities reported for pyridine derivatives are extensive, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. mdpi.com Specifically, the 2-pyridone core is a key component in several FDA-approved drugs, particularly kinase inhibitors used in cancer therapy, and is found in natural products with applications in treating neurodegenerative diseases. nih.gov The capacity for straightforward chemical modification at various positions on the ring allows researchers to systematically tune the steric and electronic properties of these molecules, facilitating the development of structure-activity relationships (SAR) to optimize their function for therapeutic or industrial applications. mdpi.com

Overview of Current Research Trajectories for 4-Ethyl-2-hydroxy-6-methylpyridine

A review of current scientific literature indicates that dedicated research focusing specifically on 4-Ethyl-2-hydroxy-6-methylpyridine is limited. While the compound is available commercially for research purposes, detailed studies on its synthesis, reactivity, and biological activity are not extensively published.

However, the broader class of substituted 2-pyridone heterocycles is the subject of vigorous investigation. nih.govingentaconnect.com Current research trajectories for this class of compounds are heavily focused on drug discovery and development. Scientists are actively synthesizing and evaluating novel 2-pyridone derivatives for a range of therapeutic applications, with a significant emphasis on:

Anticancer Agents: Many studies focus on creating 2-pyridone analogs as inhibitors of specific protein kinases that are overactive in cancer cells. nih.gov

Antimicrobial Agents: The development of new antibacterial and antifungal compounds based on the pyridone scaffold is an ongoing effort to combat drug-resistant pathogens. nih.govresearchgate.net

Antiviral Therapies: The pyridone nucleus is being explored for the development of agents against various viruses. ingentaconnect.com

Given these trends, the potential research trajectory for 4-Ethyl-2-hydroxy-6-methylpyridine would likely involve its use as a building block or synthon for creating more complex molecules to be screened for biological activity, leveraging the well-established importance of the substituted 2-pyridone core.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically precise overview of the chemical compound 4-Ethyl-2-hydroxy-6-methylpyridine. The primary objectives are:

To accurately position the compound within the chemical space of pyridines and hydroxypyridines, with a necessary discussion of its tautomerism.

To highlight the established significance of the broader class of substituted pyridine systems in scientific research.

To provide a realistic overview of the current research landscape for this specific molecule, acknowledging the areas where data is limited while contextualizing its potential based on research into structurally related compounds.

This outline strictly focuses on the fundamental chemical and research context of the title compound, without venturing into unverified applications or properties.

Structure

3D Structure

Properties

CAS No. |

50549-37-6 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

4-ethyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-7-4-6(2)9-8(10)5-7/h4-5H,3H2,1-2H3,(H,9,10) |

InChI Key |

JQKGPUBKRNVDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethyl 2 Hydroxy 6 Methylpyridine and Its Analogs

Retrosynthetic Strategies for the 4-Ethyl-2-hydroxy-6-methylpyridine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 4-ethyl-2-hydroxy-6-methylpyridine, a logical approach involves disconnecting the pyridine (B92270) ring itself.

A primary disconnection strategy breaks the pyridine ring using the logic of classical condensation reactions like the Hantzsch or Guareschi-Thorpe synthesis. nih.govrsc.org This involves disconnecting the C-N and C-C bonds formed during the ring-closing step. The target molecule can be conceptually disassembled into a dicarbonyl compound, a component providing the C4-ethyl group, and an ammonia (B1221849) source for the nitrogen atom.

Figure 1: Retrosynthetic Disconnection of 4-Ethyl-2-hydroxy-6-methylpyridine

This diagram illustrates a plausible retrosynthetic pathway for 4-Ethyl-2-hydroxy-6-methylpyridine, breaking it down into simpler synthetic precursors based on established pyridine ring syntheses.

This analysis suggests that the pyridine ring can be constructed from precursors such as a β-ketoester (like ethyl acetoacetate (B1235776) to provide the C2-hydroxy and C6-methyl groups) and an active methylene (B1212753) compound containing the C4-ethyl group, along with ammonia or an equivalent nitrogen source. rsc.org An alternative disconnection involves forming the ethyl group on a pre-existing 4-hydroxy-6-methyl-2-pyridone ring via an alkylation reaction, which points towards a different synthetic sequence.

Classical and Modern Synthetic Routes to 4-Ethyl-2-hydroxy-6-methylpyridine

The synthesis of the 4-ethyl-2-hydroxy-6-methylpyridine core can be achieved through various classical and modern organic chemistry reactions.

Cyclization Reactions and Precursor Studies

Cyclization reactions are the most common methods for constructing the pyridine ring. nih.gov The Guareschi-Thorpe reaction, for instance, involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or alkyl cyanoacetate (B8463686) in the presence of an ammonium (B1175870) salt, providing a direct route to substituted 2-hydroxypyridines. rsc.org

In a potential synthesis for 4-ethyl-2-hydroxy-6-methylpyridine, one could envision the condensation of ethyl acetoacetate with an appropriate ethyl-substituted precursor and an ammonia source. Studies on the synthesis of structurally similar compounds provide valuable insights. For example, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates have been prepared through the reaction of ethyl aminocrotonates with derivatives of malonic acid, showcasing a viable precursor strategy. researchgate.net Similarly, 4-hydroxy-6-methylpyridin-2(1H)-one, a closely related analog, can be synthesized from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, demonstrating the manipulation of precursors to achieve the desired core structure. nih.gov

A general scheme for this type of cyclization is presented below:

Table 1: Representative Guareschi-Thorpe Type Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Conditions | Product Type |

| Ethyl acetoacetate | Ethyl cyanoacetate | Ammonium Acetate | Reflux in solvent | 4,6-Disubstituted-2-hydroxypyridine |

| 1,3-Diketone | Cyanoacetamide | Ammonium Carbonate | Aqueous medium, 80 °C | Hydroxy-cyanopyridines |

This table summarizes the components and conditions for a Guareschi-Thorpe type reaction, a classical method for synthesizing the 2-hydroxypyridine (B17775) core. rsc.org

Alkylation and Acylation Approaches in Pyridine Synthesis

Alkylation and acylation reactions are fundamental for introducing substituents onto a pre-formed pyridine ring. quimicaorganica.org The direct and regioselective C-4 alkylation of pyridines, however, has historically been a significant challenge, often resulting in mixtures of isomers. nih.gov

Modern methods have overcome this by using blocking groups on the pyridine nitrogen. This strategy directs the alkylation specifically to the C-4 position, typically via a Minisci-type radical reaction. nih.govchemistryviews.org For instance, a blocking group derived from inexpensive maleic acid can be installed on the pyridine nitrogen, allowing for a clean C-4 alkylation with various carboxylic acids as alkyl sources. chemistryviews.org This approach could be applied to a 2-hydroxy-6-methylpyridine (B103643) precursor to introduce the C-4 ethyl group.

Acylation of pyridines typically occurs at the nitrogen atom, forming pyridinium (B92312) salts. quimicaorganica.org These reactions proceed through the nucleophilic attack of the nitrogen's lone pair on an acyl halide or anhydride. quimicaorganica.org While direct C-acylation is less common without specific activation, photoinduced methods have been developed for the ortho-acylation of pyridine N-oxides. acs.org

Green Chemistry Principles in the Preparation of 4-Ethyl-2-hydroxy-6-methylpyridine

The principles of green chemistry aim to make chemical synthesis more environmentally benign. nih.gov These principles are increasingly being applied to the synthesis of pyridine derivatives. nih.govacs.org Key strategies include:

Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials, such as the Guareschi-Thorpe synthesis, improve efficiency and atom economy by reducing the number of synthetic steps and purification processes. rsc.orgnih.govorganic-chemistry.org

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products compared to conventional heating. nih.govacs.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a major focus. rsc.orgacs.org The synthesis of hydroxy-cyanopyridines has been successfully demonstrated in an aqueous medium using ammonium carbonate as both the nitrogen source and a pH promoter. rsc.org

Catalysis: The use of catalysts, even in small amounts, can replace stoichiometric reagents, leading to less waste. thieme-connect.comacs.org

Table 2: Comparison of Conventional vs. Green Synthesis Methods for Pyridines

| Feature | Conventional Method | Green Method | Reference |

| Solvent | Benzene, Acetic Acid | Water, Ethanol | rsc.orgacs.org |

| Reaction Time | Often hours to days | Minutes to a few hours | nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation | acs.org |

| Process | Multiple steps with isolation | One-pot, multicomponent | nih.govorganic-chemistry.org |

This table highlights the advantages of applying green chemistry principles to pyridine synthesis.

Catalyst-Mediated Synthetic Transformations

Catalysis offers powerful tools for the synthesis of substituted pyridines under mild and efficient conditions. thieme-connect.comorganic-chemistry.org

Copper Catalysis: Copper catalysts are versatile for forming pyridine rings. They can mediate cascade reactions, such as the coupling of alkenylboronic acids with ketoxime derivatives, followed by electrocyclization and oxidation to yield highly substituted pyridines. nih.gov Copper salts are also used in synergistic catalysis with amines for the condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

Organocatalysis: Non-metal catalysts, or organocatalysts, have been developed for pyridine synthesis. For example, prolinol-based catalysts can facilitate the formal (3+3) cycloaddition of enamines and enals to produce a variety of substituted pyridines. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts. They can be used to activate alkyne esters, which then react with enamines to furnish functionalized pyridines. thieme-connect.com

These catalytic methods often provide high yields and functional group tolerance, making them valuable for constructing complex pyridine scaffolds. acs.orgnih.gov

Derivatization and Functionalization Strategies of 4-Ethyl-2-hydroxy-6-methylpyridine

Once the 4-ethyl-2-hydroxy-6-methylpyridine core is synthesized, it can be further modified to create a diverse range of analogs. The reactivity is influenced by the electronic nature of the 2-pyridone tautomer, which has electron-rich positions at C3 and C5, and electron-deficient positions at C4 and C6. rsc.org

N- and O-Alkylation/Arylation: The hydroxyl group (or the N-H in the pyridone tautomer) is a key site for functionalization. Specific N-alkylation can be achieved by reacting 2-hydroxypyridines with organohalides, often without the need for a catalyst or base. acs.org Copper-based catalysts are effective for both N-arylation and O-arylation, allowing for the introduction of various aryl groups. acs.org The choice of catalyst and reaction conditions can selectively favor either N- or O-arylation. acs.orgorganic-chemistry.org

C-H Functionalization: Direct C-H functionalization is a powerful strategy for derivatization that avoids pre-functionalization steps. rsc.org For the 2-pyridone scaffold, site-selective reactions have been developed:

C3- and C5-Functionalization: These electron-rich positions are susceptible to electrophilic attack and radical reactions. rsc.org

C6-Functionalization: The electron-deficient C6 position can be functionalized through strategies like nickel/aluminum cooperative catalysis for alkenylation with internal alkynes. rsc.org

Cross-Coupling Reactions: If the pyridine ring is synthesized with a handle, such as a halide or a triflate group, it can serve as a precursor for various palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups at specific positions. beilstein-journals.orgnih.gov

These derivatization strategies enable the systematic modification of the 4-ethyl-2-hydroxy-6-methylpyridine scaffold, facilitating the exploration of its potential in various applications.

Regioselective Modifications of the Pyridine Ring

The inherent electronic nature of the 2-hydroxypyridine ring, existing in tautomeric equilibrium with the 2-pyridone form, governs the regioselectivity of its functionalization. The electron-rich nature of the ring facilitates electrophilic substitution, while the nitrogen atom directs reactions to specific positions.

Research into related 4-hydroxy-2-pyridone systems has demonstrated that the C3 position is susceptible to electrophilic attack. For instance, 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones can be readily acetylated at the C3 position by refluxing in a mixture of acetic acid and polyphosphoric acid. lookchem.com Similarly, iodination at the C3 position can be achieved using iodine and anhydrous sodium carbonate in boiling dioxane. lookchem.com These methods suggest that the C3 and C5 positions of 4-Ethyl-2-hydroxy-6-methylpyridine are prime targets for electrophilic substitution reactions such as halogenation, nitration, and acylation.

Table 1: Examples of Regioselective Reactions on Related 2-Hydroxypyridine Systems

| Starting Material | Reagents and Conditions | Product | Position of Functionalization |

| 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones | Acetic acid, polyphosphoric acid, reflux | 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones | C3 |

| 4-hydroxy-1-phenylpyridin-2(1H)-ones | Iodine, sodium carbonate, dioxane, reflux | 4-hydroxy-3-iodo-1-phenylpyridin-2(1H)-ones | C3 |

Transformations Involving the Hydroxyl and Alkyl Substituents

The hydroxyl and alkyl groups on the pyridine ring offer additional sites for synthetic modification, enabling the creation of a diverse range of derivatives.

The hydroxyl group of 2-hydroxypyridines can undergo O-alkylation and O-acylation. While specific examples for 4-Ethyl-2-hydroxy-6-methylpyridine are not documented, studies on the related 4-hydroxy-6-alkyl-2-pyrones have shown that they can act as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions to afford various ethers. beilstein-journals.org This suggests that the hydroxyl group of 4-Ethyl-2-hydroxy-6-methylpyridine could be similarly functionalized to introduce a variety of substituents.

Synthesis of Novel Heterocyclic Systems Incorporating the 4-Ethyl-2-hydroxy-6-methylpyridine Moiety

The 4-hydroxy-6-methyl-2-pyridone scaffold serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. For example, 4-hydroxy-6-methylpyridin-2(1H)-one, which lacks the C4-ethyl group, is a key intermediate in the synthesis of second-generation pyridin-2(1H)-one hybrids with potential biological activity. nih.govresearchgate.net These hybrids often feature the introduction of various polar and olefinic groups at the C3 and C4 positions. nih.gov

Furthermore, the reaction of ethyl aminocrotonates with derivatives of malonic acid provides a route to ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates. researchgate.net These carboxylated derivatives can then be further modified to create a variety of fused and substituted pyridone-based heterocyclic systems. researchgate.net These examples highlight the potential of the 4-Ethyl-2-hydroxy-6-methylpyridine core as a building block for the construction of novel and potentially bioactive molecules.

Comprehensive Spectroscopic and Structural Elucidation of 4 Ethyl 2 Hydroxy 6 Methylpyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 4-Ethyl-2-hydroxy-6-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.

Hypothetical ¹H and ¹³C NMR Data for 4-Ethyl-2-hydroxy-6-methylpyridine ¹H NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | br s | 1H | OH |

| ~6.25 | s | 1H | H-3 |

| ~6.10 | s | 1H | H-5 |

| ~2.50 | q | 2H | -CH₂-CH₃ |

| ~2.20 | s | 3H | 6-CH₃ |

| ~1.15 | t | 3H | -CH₂-CH₃ |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-2 |

| ~158 | C-6 |

| ~145 | C-4 |

| ~110 | C-5 |

| ~105 | C-3 |

| ~28 | -CH₂-CH₃ |

| ~20 | 6-CH₃ |

| ~13 | -CH₂-CH₃ |

While ¹H and ¹³C NMR provide initial data, two-dimensional techniques are required for definitive assignments. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu For 4-Ethyl-2-hydroxy-6-methylpyridine, a key correlation would be observed between the quartet of the ethyl group's methylene (B1212753) protons (~2.50 ppm) and the triplet of its methyl protons (~1.15 ppm). The absence of other correlations for the aromatic protons (H-3 and H-5) would confirm their isolated nature on the pyridine (B92270) ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.comlibretexts.org It would be used to unambiguously assign each proton to its attached carbon. For instance, the proton signal at ~6.25 ppm would correlate with the carbon signal at ~105 ppm, confirming the H-3/C-3 pair. Similarly, correlations would be established for H-5/C-5, the ethyl group's CH₂ and CH₃, and the methyl group at position 6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for 4-Ethyl-2-hydroxy-6-methylpyridine would include:

The protons of the 6-methyl group (~2.20 ppm) showing correlations to C-6 (~158 ppm) and C-5 (~110 ppm).

The H-5 proton (~6.10 ppm) correlating with C-3 (~105 ppm), C-4 (~145 ppm), and C-6 (~158 ppm).

The methylene protons of the ethyl group (~2.50 ppm) correlating with C-4 (~145 ppm), C-3 (~105 ppm), C-5 (~110 ppm), and its own methyl carbon (~13 ppm).

Collectively, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the molecular structure. bas.bg

2-Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding pyridone form. chemtube3d.comyoutube.com In the case of 4-Ethyl-2-hydroxy-6-methylpyridine, this equilibrium would be between the hydroxy tautomer and the 2-pyridone tautomer.

Dynamic NMR spectroscopy is a powerful tool for investigating the kinetics and thermodynamics of such equilibria. nih.gov By acquiring NMR spectra over a range of temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals. At high temperatures, where the tautomeric interconversion is rapid on the NMR timescale, averaged signals would be observed. Conversely, at low temperatures, where the interconversion is slow, separate signals for each tautomer might be resolved. Analysis of the spectra at intermediate exchange rates can provide quantitative data on the activation energy and the equilibrium constant of the tautomerization process. Such studies could reveal the predominant tautomeric form in different solvents and at various temperatures.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering insights into its functional groups and bonding. cdnsciencepub.com

The vibrational spectrum of 4-Ethyl-2-hydroxy-6-methylpyridine can be interpreted by assigning observed bands to specific molecular motions. Based on studies of similar pyridine derivatives, the following assignments are expected. researchgate.netacs.orgresearchgate.net

Hypothetical Vibrational Mode Assignments for 4-Ethyl-2-hydroxy-6-methylpyridine

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400-2500 | O-H stretching (broad, due to H-bonding) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic - ethyl & methyl) |

| ~1650-1630 | C=O stretching (in pyridone tautomer) |

| ~1610, ~1580 | C=C and C=N ring stretching |

| ~1460, ~1380 | C-H bending (aliphatic) |

| ~1250 | C-O stretching |

The presence of a broad band in the high-frequency region of the FT-IR spectrum is a strong indicator of hydrogen bonding associated with the hydroxyl group. The precise positions of the ring stretching modes are sensitive to the substitution pattern on the pyridine ring.

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, most notably hydrogen bonding. rsc.org In the solid state or in concentrated solutions, 4-Ethyl-2-hydroxy-6-methylpyridine is expected to form strong intermolecular hydrogen bonds, either between the hydroxyl group and the nitrogen atom of an adjacent molecule (O-H···N) or involving the pyridone tautomer (N-H···O=C). acs.org

This hydrogen bonding has a pronounced effect on the vibrational spectrum:

Red Shift of O-H/N-H Stretching: The O-H stretching frequency is significantly lowered (red-shifted) and broadened compared to that of a free, non-hydrogen-bonded hydroxyl group (typically ~3600 cm⁻¹). The extent of this shift provides a measure of the hydrogen bond strength. researchgate.netacs.org

Shifts in Ring Modes: Hydrogen bonding can also induce smaller shifts in the pyridine ring vibrational modes due to the perturbation of the ring's electron density. acs.org

By comparing spectra recorded in different solvents (polar vs. non-polar) or at different concentrations, the nature and extent of these intermolecular interactions can be thoroughly investigated.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. It provides a highly accurate mass measurement, allowing for the calculation of the molecular formula and distinguishing between compounds with the same nominal mass. For 4-Ethyl-2-hydroxy-6-methylpyridine (C₈H₁₁NO), HRMS would confirm its elemental composition with high confidence.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information and can be used to confirm mechanistic pathways. pressbooks.pub While the exact fragmentation will depend on the ionization technique used (e.g., Electron Impact or Electrospray Ionization), some plausible fragmentation pathways for the molecular ion [M]⁺˙ can be predicted. rsc.orgacs.org

Hypothetical HRMS Fragmentation Data for 4-Ethyl-2-hydroxy-6-methylpyridine

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 137.0841 | [C₈H₁₁NO]⁺˙ | Molecular Ion |

| 122.0606 | [C₇H₈NO]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |

| 108.0813 | [C₇H₁₀N]⁺ | Loss of a formyl radical (•CHO) from the pyridone tautomer |

Analysis of these fragment ions can help to differentiate isomers and provide evidence for the structure of reaction intermediates or products in synthetic or metabolic pathways involving 4-Ethyl-2-hydroxy-6-methylpyridine.

X-ray Crystallography for Solid-State Structure Determination of 4-Ethyl-2-hydroxy-6-methylpyridine and its Co-crystals

For illustrative purposes, the crystallographic data of a related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, is presented to highlight the type of information that would be obtained from such an analysis. It is crucial to note that this data does not represent the crystal structure of 4-Ethyl-2-hydroxy-6-methylpyridine.

Table 1: Illustrative Crystallographic Data for the Related Compound 4-Hydroxy-6-methylpyridin-2(1H)-one

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.983(2) |

| b (Å) | 10.899(2) |

| c (Å) | 7.039(2) |

| α (°) | 90 |

| β (°) | 113.83(3) |

| γ (°) | 90 |

| Volume (ų) | 559.9(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

| Absorption Coefficient (mm⁻¹) | 0.12 |

| F(000) | 264 |

This data is for 4-Hydroxy-6-methylpyridin-2(1H)-one and is provided for illustrative purposes only.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

A comprehensive experimental Ultraviolet-Visible (UV-Vis) spectroscopic analysis detailing the electronic transitions of 4-Ethyl-2-hydroxy-6-methylpyridine is not available in the current body of scientific literature. Studies focusing on the specific absorption maxima (λmax) and the nature of the corresponding electronic transitions (e.g., π → π, n → π) for this compound have not been published.

To provide context on the expected spectroscopic behavior of such a molecule, the UV-Vis data for a structurally similar compound is often considered. For instance, pyridine and its derivatives typically exhibit absorption bands in the UV region arising from π → π* and n → π* transitions. The exact position and intensity of these bands are influenced by the nature and position of substituents on the pyridine ring, as well as the solvent used for the analysis. Without experimental data for 4-Ethyl-2-hydroxy-6-methylpyridine, any discussion on its specific electronic transitions would be speculative.

Theoretical and Computational Investigations of 4 Ethyl 2 Hydroxy 6 Methylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 4-Ethyl-2-hydroxy-6-methylpyridine. DFT methods, such as the popular B3LYP functional, combined with appropriate basis sets like 6-311++G**, are frequently employed to optimize molecular geometry and calculate a wide range of electronic and spectroscopic parameters. nih.gov These calculations provide a detailed picture of the molecule at the electronic level.

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO represents its ability to accept an electron, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For pyridine (B92270) derivatives, DFT calculations are commonly used to determine these energies. For instance, studies on similar heterocyclic systems show that substitutions on the pyridine ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netnih.gov The presence of both electron-donating (ethyl, methyl) and electron-withdrawing (hydroxyl) groups on the pyridine ring of 4-Ethyl-2-hydroxy-6-methylpyridine influences its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyridine Derivatives (Calculated via DFT) Note: These are example values for related compounds to illustrate the typical range. Specific values for 4-Ethyl-2-hydroxy-6-methylpyridine would require dedicated computation.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine (General) | ~ -6.5 | ~ -0.5 | ~ 6.0 |

| Substituted Pyridine 1 | -5.795 | -1.003 | 4.792 nih.gov |

| Substituted Pyridine 2 | -4.833 | -0.630 | 4.203 nih.gov |

| 2-fluoropyridine Derivative | Low Gap Indicates High Reactivity | High Gap Indicates Stability | Varies with Substitution researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

For 4-Ethyl-2-hydroxy-6-methylpyridine, the MEP map would reveal specific sites prone to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. researchgate.netresearchgate.net These sites are the most likely to interact with protons or other electrophiles.

Positive Regions (Blue): These electron-deficient areas indicate sites for potential nucleophilic attack. A strong positive potential is expected around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding and interaction with nucleophiles. researchgate.net

The MEP analysis provides a visual guide to the molecule's intermolecular interaction sites, which is crucial for understanding its chemical reactivity and how it might bind to a biological receptor. researchgate.net

To quantify the reactivity predicted by FMO and MEP analyses, a set of global and local reactivity descriptors can be calculated using conceptual DFT. These descriptors provide a numerical scale for the chemical behavior of the molecule. arxiv.org The primary global descriptors are calculated from the energies of the HOMO and LUMO (approximated by ionization potential, I, and electron affinity, A). dergipark.org.tr

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): S = 1 / η. Softness is the reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. researchgate.net

Electronegativity (χ): χ = (I + A) / 2. This measures the molecule's ability to attract electrons.

Chemical Potential (μ): μ = -χ. This represents the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its electrophilic nature. A high electrophilicity index suggests a good electrophile. arxiv.orgdergipark.org.tr

Table 2: Global Reactivity Descriptors and Their Interpretation Note: The formulas provided are used in computational studies to derive these values from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization; high value means more stable. researchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; high value means more reactive. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Power of an atom/group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons; a measure of electrophilic character. dergipark.org.tr |

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. DFT calculations can accurately predict vibrational frequencies (FTIR and Raman spectra) and electronic transitions (UV-Visible spectra). nih.govmaterialsciencejournal.org

By calculating the vibrational modes of the optimized geometry of 4-Ethyl-2-hydroxy-6-methylpyridine, a theoretical infrared spectrum can be generated. Comparing this predicted spectrum with an experimentally obtained one allows for precise assignment of the observed vibrational bands to specific functional groups and bond movements within the molecule (e.g., O-H stretch, C=C ring stretches, C-N vibrations). materialsciencejournal.org Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, predicting the absorption wavelengths in the UV-Visible spectrum and providing insights into the electronic transitions involved. nih.gov

Tautomeric Equilibria and Conformational Analysis by Computational Methods

For 4-Ethyl-2-hydroxy-6-methylpyridine, a key structural feature is the potential for tautomerism. The 2-hydroxy pyridine form can exist in equilibrium with its tautomer, the 2-pyridone form (4-ethyl-6-methyl-1H-pyridin-2-one). Computational chemistry is an essential tool for investigating this equilibrium. By calculating the total energies of both tautomeric forms using methods like DFT, researchers can determine their relative stabilities. nih.gov The form with the lower calculated energy is predicted to be the predominant tautomer under the given conditions (e.g., in the gas phase or in a specific solvent).

Furthermore, conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. For 4-Ethyl-2-hydroxy-6-methylpyridine, this involves analyzing the rotation around the single bond connecting the ethyl group to the pyridine ring. Computational methods can map the potential energy surface as a function of this rotation, allowing for the identification of the lowest-energy conformer, which is the most likely structure to be observed experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. The quantum chemical descriptors calculated for 4-Ethyl-2-hydroxy-6-methylpyridine—such as HOMO-LUMO energies, dipole moment, hardness, softness, and electrophilicity index—can be used as numerical inputs (independent variables) in a QSAR model.

These descriptors, which quantify various aspects of the molecule's electronic and steric properties, are correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) for a set of related molecules. The resulting mathematical model can then be used to theoretically predict the bioactivity of new or untested compounds like 4-Ethyl-2-hydroxy-6-methylpyridine, guiding synthetic efforts toward more potent analogues.

Development of QSAR Models Based on Chemical Structure

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, or electronic properties. nih.gov By developing a robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. mdpi.com

For a compound like 4-Ethyl-2-hydroxy-6-methylpyridine, a QSAR study would typically involve a dataset of related pyridine derivatives with known biological activity against a specific target. The process involves:

Data Set Compilation: Assembling a series of structurally related compounds with measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide array of molecular descriptors for each compound in the series. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to complex quantum-chemical parameters. nih.gov

Model Building and Validation: Employing statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to create a predictive model. nih.govnih.gov The model's statistical significance and predictive power are rigorously validated using techniques such as leave-one-out cross-validation (Q²), external test sets, and Y-randomization. chemrevlett.com

While specific QSAR models for 4-Ethyl-2-hydroxy-6-methylpyridine are not available in the reviewed literature, studies on related structures highlight the methodology's potential. For instance, a QSAR analysis of 3-hydroxypyridine-4-one derivatives against S. aureus and C. albicans revealed that topological parameters were significant in determining their antimicrobial activity. nih.govnih.gov The resulting GA-PLS model could explain and predict a high percentage of the variance in the biological data. nih.gov Another study on pyridine and bipyridine derivatives with activity against the HeLa cell line successfully developed an MLR-based QSAR model with strong predictive capability (R² = 0.908 for the test set), which was then used to design a novel anticancer candidate. chemrevlett.com These examples demonstrate that if a series of analogs of 4-Ethyl-2-hydroxy-6-methylpyridine with known activity were available, a similar QSAR approach could be effectively applied to guide the design of more potent compounds.

Prediction of Theoretical Biological Properties (Excluding Clinical Outcomes)

Beyond predicting activity against a specific target, computational tools can forecast a compound's broader biological and pharmacokinetic profile, commonly known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govmemphis.edu These in silico predictions are vital in the early stages of discovery to filter out candidates with unfavorable characteristics, saving time and resources. memphis.edumdpi.com

For 4-Ethyl-2-hydroxy-6-methylpyridine, various ADMET parameters can be predicted using online servers and computational models based on its chemical structure. These predictions provide a theoretical assessment of its drug-likeness and potential behavior in vivo. For example, properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to forecast oral bioavailability. mdpi.com

A theoretical ADMET profile for 4-Ethyl-2-hydroxy-6-methylpyridine was generated using computational prediction tools. The results are summarized in the tables below.

Physicochemical Properties and Drug-Likeness This table outlines key molecular properties that influence a compound's behavior in biological systems.

| Property | Predicted Value | Note |

| Molecular Weight | 153.19 g/mol | Conforms to Lipinski's Rule (MW ≤ 500) |

| LogP (Octanol/Water) | 1.58 | Conforms to Lipinski's Rule (LogP ≤ 5) |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule (HBD ≤ 5) |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule (HBA ≤ 10) |

| Topological Polar Surface Area | 42.11 Ų | Indicates good cell permeability (TPSA < 140 Ų) |

Predicted ADME Parameters This table details the predicted absorption, distribution, metabolism, and excretion characteristics.

| Parameter | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests high permeability across the intestinal wall. mdpi.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound may cross the BBB. |

| Plasma Protein Binding | Low | A low fraction is expected to bind to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit this major drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance | High | Suggests efficient elimination from the body. mdpi.com |

These in silico predictions suggest that 4-Ethyl-2-hydroxy-6-methylpyridine possesses a favorable ADMET profile for a potential orally administered agent, though these theoretical findings require experimental validation.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent. researchgate.net This is particularly important for understanding how a molecule like 4-Ethyl-2-hydroxy-6-methylpyridine might adopt different shapes (conformations) and how these shapes are influenced by solvents of varying polarity. nih.gov

A typical MD simulation study of 4-Ethyl-2-hydroxy-6-methylpyridine would involve:

System Setup: Placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water).

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Analysis: Analyzing the resulting trajectory to identify dominant conformations, understand the flexibility of different parts of the molecule (e.g., by calculating Root-Mean-Square Fluctuation, RMSF), and study specific intramolecular and intermolecular interactions like hydrogen bonds. acs.org

While specific MD studies on 4-Ethyl-2-hydroxy-6-methylpyridine are not documented, research on the parent compound, 2-hydroxypyridine (B17775), provides relevant insights. 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. nih.govrsc.org Theoretical studies have shown that the position of this equilibrium is highly sensitive to the environment. In the gas phase, the 2-hydroxypyridine (lactim) form is slightly favored, whereas in polar solvents like water, the 2-pyridone (lactam) form is predominant. nih.gov MD simulations can effectively model these solvent-induced shifts. nih.gov For 4-Ethyl-2-hydroxy-6-methylpyridine, MD simulations could similarly elucidate its tautomeric preferences and the rotational freedom of the ethyl group in different solvents, providing a dynamic picture of its structure that is inaccessible through static modeling alone.

Molecular Docking Studies for In Silico Target Interactions (Excluding Clinical Applications)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jddtonline.info The primary goal of docking is to predict the binding mode and affinity of a ligand to a target protein, offering insights into the structural basis of its potential biological activity. nih.govmdpi.com

The molecular docking process for 4-Ethyl-2-hydroxy-6-methylpyridine against a hypothetical protein target would proceed as follows:

Preparation: Obtaining the 3D structures of both the ligand (4-Ethyl-2-hydroxy-6-methylpyridine) and the target protein (e.g., from the Protein Data Bank).

Docking Simulation: Using a docking program to systematically sample a large number of orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding energy. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. acs.org

Although no specific docking studies involving 4-Ethyl-2-hydroxy-6-methylpyridine have been published, the literature contains numerous examples for related pyridine derivatives. In one study, newly synthesized 3-hydroxypyridine-4-one derivatives were docked into the active site of the tyrosinase enzyme. nih.gov The results showed that a derivative with a 4-hydroxy-3-methoxy substitution fit well within the binding pocket, and its predicted interactions were consistent with its observed competitive inhibition of the enzyme. nih.gov In another example, 1,2,3-triazolyl-pyridine hybrids were docked into Aurora B kinase, where interactions like π-cation and π-sigma contacts with key residues such as Lys106 and Leu83 were identified as crucial for binding. acs.org These studies illustrate how molecular docking could be applied to 4-Ethyl-2-hydroxy-6-methylpyridine to hypothesize its interactions with potential protein targets and guide the rational design of new molecules with improved affinity. chemrevlett.com

Chemical Reactivity and Mechanistic Studies of 4 Ethyl 2 Hydroxy 6 Methylpyridine

Nucleophilic and Electrophilic Substitution Patterns on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.

Nucleophilic Substitution: Pyridine's electron-deficient nature facilitates nucleophilic aromatic substitution, primarily at the C2, C4, and C6 positions. In 4-Ethyl-2-hydroxy-6-methylpyridine, the C2 and C6 positions are occupied. While the C4 position has an ethyl group, nucleophilic attack is still possible at the remaining C3 and C5 positions, though less favored than at C4 in unsubstituted pyridines. The reactivity towards nucleophiles is enhanced in the 2-pyridone tautomer, where the ring exhibits characteristics of an enamide system. For instance, in related 2-pyridone systems, Grignard reagents can add in a 1,6-addition fashion in the presence of iron salt catalysts. nih.gov

Electrophilic and Radical Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions due to the deactivating effect of the electronegative nitrogen atom. However, the presence of the electron-donating hydroxyl group (in the 2-hydroxypyridine (B17775) tautomer) and the alkyl groups (methyl and ethyl) activates the ring towards electrophiles. These activating groups preferentially direct incoming electrophiles to the C3 and C5 positions.

In the context of radical reactions, studies on the parent 2-pyridone have shown a high selectivity for functionalization at the C3 position. rsc.org This suggests that radical reactions on 4-Ethyl-2-hydroxy-6-methylpyridine would likely also favor the C3 and C5 positions. For example, nickel-catalyzed direct alkylation with α-bromo carbonyl compounds shows perfect C3-selectivity on various 2-pyridone substrates. rsc.org

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of 4-Ethyl-2-hydroxy-6-methylpyridine can involve the pyridine ring or its functional groups.

Oxidation: The pyridine ring itself is generally resistant to oxidation. However, the substituents offer pathways for oxidative transformation. The hydroxyl group can be a site for oxidation. For example, a related fused-ring system, 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one, is oxidized by selenium dioxide to form a dione (B5365651) product. epa.gov Biological oxidation of 2-hydroxypyridine can occur via mono-oxygenation. nih.gov Furthermore, the nitrogen atom can be oxidized to an N-oxide, which can then be used to introduce a hydroxyl group at the C3 position via photochemical rearrangement. acs.org The alkyl side chains, particularly the methyl group, could potentially be oxidized to carboxylic acids under strong oxidizing conditions, although this would require forcing conditions.

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation, a common reaction for pyridines. This would convert 4-Ethyl-2-hydroxy-6-methylpyridine to 4-Ethyl-2-hydroxy-6-methylpiperidine.

Reactivity of the Hydroxyl and Alkyl Functional Groups

The hydroxyl and alkyl groups are key sites of reactivity, largely dictated by the compound's tautomeric state.

Hydroxyl Group Reactivity (O-Alkylation and N-Alkylation): Due to tautomerism, the anion of 4-Ethyl-2-hydroxy-6-methylpyridine is an ambident nucleophile, meaning it can react with electrophiles at either the nitrogen or the oxygen atom. This leads to competition between N-alkylation (forming an N-alkyl-2-pyridone) and O-alkylation (forming a 2-alkoxypyridine). nih.govacs.org The outcome of this competition is highly dependent on the reaction conditions, including the nature of the alkylating agent, the counter-ion, and the solvent. Generally, O-alkylation imparts aromaticity to the ring, which can be a driving force for the reaction. nih.gov

O-Alkylation: In some cases, O-alkylation is preferred. For example, 4-hydroxy-6-alkyl-2-pyrones, which are structurally similar, act as effective oxygen nucleophiles in Mitsunobu reactions and oxa-Michael additions. beilstein-journals.orgnih.gov

N-Alkylation: Selective N-alkylation is often desired and can be achieved using specific methodologies. Recent methods have been developed for the regioselective N-alkylation of 2-pyridones using α-keto esters organic-chemistry.org or through Pummerer-type reactions. thieme-connect.com

Alkyl Group Reactivity: The methyl and ethyl groups attached to the pyridine ring, particularly the C6-methyl group, have acidic α-protons. In the presence of a strong base, these positions can be deprotonated to form a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the elongation or functionalization of the alkyl side chains.

Role of Tautomerism (Pyridone-Hydroxypyridine) in Reaction Pathways

The position of this equilibrium is highly sensitive to the environment. In the gas phase or in non-polar solvents, the 2-hydroxypyridine tautomer is often favored. nih.govwikipedia.org In contrast, polar solvents and the solid state predominantly favor the 2-pyridone form. nih.govwikipedia.org

This tautomerism has profound implications for the compound's chemical reactions:

Substitution Reactions: Electrophilic aromatic substitution is a reaction of the aromatic 2-hydroxypyridine tautomer. In contrast, nucleophilic additions are more characteristic of the 2-pyridone tautomer with its conjugated enamide system. nih.gov

Functional Group Reactivity: As discussed, alkylation reactions proceed via the ambident anion, where the N- and O-atoms of the pyridone structure compete as nucleophilic centers. nih.gov The choice between N- versus O-alkylation is a classic problem in the chemistry of these heterocycles. acs.orgnih.gov

Catalysis: The ability to act as a ligand is also tied to tautomerism. The molecule can coordinate as the neutral 2-hydroxypyridine, the neutral 2-pyridone, or, upon deprotonation, as the pyridonate anion. rsc.org

Table 1: Influence of Tautomerism on Reactivity

| Reaction Type | Predominant Tautomer Involved | Reactive Site(s) | Notes |

|---|---|---|---|

| Electrophilic Substitution | 2-Hydroxypyridine | C3, C5 | The aromatic hydroxypyridine form is activated towards electrophiles. |

| Nucleophilic Substitution/Addition | 2-Pyridone | C4, C6 (if unsubstituted) | The pyridone form behaves like a conjugated amide system. nih.gov |

| N-Alkylation | 2-Pyridone (anion) | Nitrogen atom | Leads to N-alkyl-2-pyridone products. organic-chemistry.org |

| O-Alkylation | 2-Pyridone (anion) | Oxygen atom | Leads to 2-alkoxypyridine products, restoring ring aromaticity. nih.gov |

Catalytic Activity and Coordination Chemistry of 4-Ethyl-2-hydroxy-6-methylpyridine as a Ligand

2-Hydroxypyridines and their pyridone tautomers are versatile ligands in coordination chemistry and have been employed in a variety of catalytic systems. wikipedia.orgresearchgate.netrsc.org

4-Ethyl-2-hydroxy-6-methylpyridine can coordinate to metal ions in several ways:

As a neutral ligand, coordinating through the nitrogen atom (hydroxypyridine form) or the carbonyl oxygen (pyridone form).

As an anionic ligand (pyridonate), formed upon deprotonation of the hydroxyl group. The resulting 2-pyridonate anion is a bidentate ligand, capable of bridging two metal centers or chelating a single metal center through its nitrogen and oxygen atoms. wikipedia.orgrsc.org

This class of ligands has been shown to form stable complexes with a range of transition metals, including iron nih.gov and palladium. nih.govacs.orgnih.gov The specific substituents (ethyl and methyl groups) can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their stability and reactivity.

The ability of 2-pyridone-type ligands to participate in reactions through metal-ligand cooperation makes them particularly interesting for catalysis. rsc.org The ligand is not merely a spectator but can be actively involved in substrate activation, for example, by acting as a proton shuttle. wikipedia.org

While specific catalytic applications of 4-Ethyl-2-hydroxy-6-methylpyridine are not widely reported, the broader class of 2-pyridonate ligands has been used in:

Hydrogenation and Dehydrogenation Reactions: 3d transition metal complexes with pyridonate ligands have been developed for these transformations, inspired by the active site of [Fe]-hydrogenases. researchgate.netrsc.org

C-H Functionalization: Palladium complexes with sterically hindered 2,6-dialkylpyridine ligands have been used to catalyze the meta-selective olefination of electron-deficient arenes. nih.govacs.orgnih.govscispace.com

Cross-Coupling Reactions: Copper-catalyzed N- and O-arylation of hydroxypyridines demonstrates their utility as nucleophiles in cross-coupling chemistry. acs.org

The combination of a bidentate N,O-coordination site and tunable electronic properties makes 4-Ethyl-2-hydroxy-6-methylpyridine a promising ligand for the development of novel homogeneous catalysts.

Mechanistic Insights into Biological Activities of 4 Ethyl 2 Hydroxy 6 Methylpyridine and Its Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Elucidation at a Molecular Level

A detailed molecular-level Structure-Activity Relationship (SAR) analysis for 4-Ethyl-2-hydroxy-6-methylpyridine is not available in the current body of scientific literature. Studies that would elucidate how the ethyl group at position 4, the hydroxyl group at position 2, and the methyl group at position 6 of the pyridine (B92270) ring specifically influence its biological activity through molecular interactions are absent. Consequently, there is no specific information regarding the pharmacophore of this molecule or how modifications to its structure would alter its efficacy or selectivity towards biological targets.

In Vitro Studies of Specific Biological Target Interactions

Enzyme Inhibition Kinetics and Mechanism

There is no specific data available on the in vitro enzyme inhibition kinetics and mechanisms of 4-Ethyl-2-hydroxy-6-methylpyridine. Studies detailing its inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), or the nature of its interaction (e.g., competitive, non-competitive, uncompetitive) with specific enzymes have not been published.

Receptor Binding Assays (Cell-Free and Cell-Line Based)

No studies have been published that investigate the binding affinity of 4-Ethyl-2-hydroxy-6-methylpyridine to specific receptors. As a result, there is no available data from cell-free or cell-line based receptor binding assays, such as radioligand binding assays or fluorescence polarization assays, that would determine its dissociation constant (Kₑ) or its potential as a ligand for any known receptor.

Mechanistic Basis of Antimicrobial Activity in Model Systems

The scientific literature lacks studies on the antimicrobial properties of 4-Ethyl-2-hydroxy-6-methylpyridine. There is no information regarding its minimum inhibitory concentration (MIC) against various microbial strains or any investigation into its mechanism of antimicrobial action, such as inhibition of cell wall synthesis, protein synthesis, or nucleic acid replication.

Antioxidant Property Characterization and Mechanisms (In Vitro)

There are no specific in vitro studies characterizing the antioxidant properties of 4-Ethyl-2-hydroxy-6-methylpyridine. Data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the Ferric Reducing Antioxidant Power (FRAP) assay are not available for this compound. Consequently, its potential mechanisms of antioxidant action, such as hydrogen atom transfer or single-electron transfer, have not been elucidated.

Investigations of Anti-inflammatory Mechanisms (In Vitro)

Specific in vitro investigations into the anti-inflammatory mechanisms of 4-Ethyl-2-hydroxy-6-methylpyridine are absent from the scientific literature. There are no published studies using models such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to determine its effect on the production of inflammatory mediators like nitric oxide (NO), prostaglandins, or cytokines (e.g., TNF-α, IL-6, IL-1β).

Mechanistic Understanding of Antiproliferative Effects on Cancer Cell Lines (In Vitro)

The current body of scientific research accessible through major databases does not appear to contain investigations into the cytotoxic or antiproliferative properties of this specific molecule against any cancer cell lines. Therefore, a detailed analysis of its mechanisms of action in this context cannot be provided at this time.

While research exists on the antiproliferative activities of various other pyridine derivatives, the strict focus of this article on 4-Ethyl-2-hydroxy-6-methylpyridine precludes the inclusion of that data.

Applications of 4 Ethyl 2 Hydroxy 6 Methylpyridine in Advanced Materials and Other Fields

Role in Material Science Applications (e.g., Polymers, Functional Materials, Dyes)

The structural features of 4-Ethyl-2-hydroxy-6-methylpyridine make it a valuable building block in the synthesis of specialized polymers, functional materials, and dyes. The presence of the reactive hydroxyl group and the aromatic pyridine (B92270) ring are key to its utility in these applications.

While direct applications in polymer synthesis are still an emerging area of research, the related class of hydroxypyridinone monomers has been explored for the creation of functional polymers. These polymers can exhibit unique properties such as metal-ion chelation and specific thermal or optical characteristics. The incorporation of the 4-ethyl-2-hydroxy-6-methylpyridine moiety into polymer chains could impart improved solubility in organic solvents and enhanced thermal stability.

In the realm of functional materials, this compound and its derivatives are investigated for their potential in creating materials with tailored electronic and optical properties. The pyridine ring, being an electron-deficient system, can be functionalized to influence the material's conductivity and light-emitting capabilities.

A significant application within material science for compounds structurally similar to 4-Ethyl-2-hydroxy-6-methylpyridine is in the synthesis of azo dyes. Azo dyes are a major class of colorants used in various industries, including textiles and printing. The synthesis typically involves the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich coupling component. Substituted pyridone derivatives, such as N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone, have been successfully used as coupling components to create bi-heterocyclic disperse dyes. nih.gov The general synthetic route involves the reaction of a diazotized substituted benzothiazole (B30560) with the pyridone derivative to form the final azo dye. nih.gov This suggests that 4-Ethyl-2-hydroxy-6-methylpyridine could similarly act as a coupling component to produce novel azo dyes with potentially unique color properties and fastness.

Table 1: Examples of Azo Dyes Synthesized from Pyridone Derivatives

| Diazonium Salt Source | Coupling Component | Resulting Dye Class | Reference |

| Substituted Benzothiazoles | N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone | Bi-heterocyclic Disperse Dyes | nih.gov |

| Aniline Derivatives | 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole | 1,2,4-triazole Colorants | nih.gov |

Utilization in Analytical Chemistry for Method Development (e.g., Detection, Separation)

In analytical chemistry, there is a constant need for robust and selective methods for the detection and separation of various compounds. Pyridine derivatives are often the subject of such method development due to their presence in industrial processes and environmental samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed for the analysis of these compounds.

For instance, methods have been developed for the detection and quantification of 2-methylpyridine (B31789) in industrial effluents using reversed-phase HPLC with a C18 column. researchgate.net The optimization of such methods involves adjusting parameters like the mobile phase composition (e.g., acetonitrile (B52724)/water ratio) and flow rate to achieve optimal peak symmetry and resolution. researchgate.net While a specific HPLC method for 4-Ethyl-2-hydroxy-6-methylpyridine is not detailed in the available literature, the principles applied to similar pyridine derivatives are directly applicable. A reverse-phase HPLC method with a suitable mobile phase, likely a mixture of acetonitrile or methanol (B129727) and a buffered aqueous solution, could be developed for its quantification.

Furthermore, specialized HPLC columns, such as Newcrom R1, are available for the analysis of pyridine derivatives like N-Ethyl-6-methylpyridine-3-ethylamine. sielc.com These columns offer alternative selectivities and can be crucial for separating complex mixtures. The development of analytical methods for 4-Ethyl-2-hydroxy-6-methylpyridine would be essential for quality control in its synthesis and for monitoring its presence in various matrices during research and industrial applications.

Contributions to Agrochemical Development (e.g., Herbicides, Fungicides)

The pyridine ring is a common scaffold in a wide range of agrochemicals due to its ability to interact with biological targets. While direct evidence of 4-Ethyl-2-hydroxy-6-methylpyridine as a commercial agrochemical is not available, its structural motifs are present in active compounds, and its derivatives are investigated for such properties.

The fungicidal potential of heterocyclic compounds is an active area of research. For example, hydrazine-based compounds have demonstrated fungicidal activity against pathogenic fungi like Candida albicans. mdpi.com Some studies have shown that integrating an acylhydrazone linkage can result in antifungal activity against certain plant pathogens. mdpi.com Given that 4-Ethyl-2-hydroxy-6-methylpyridine can be a precursor in the synthesis of more complex molecules, its derivatives incorporating hydrazone or other toxophoric groups could exhibit interesting fungicidal properties. For instance, a series of citral-thiazolyl hydrazine (B178648) derivatives have been shown to possess remarkable antifungal activity against phytopathogenic fungi by disrupting the cell membrane. mdpi.com

In the context of herbicides, many commercial products contain a pyridine ring. The specific substitution pattern on the ring is crucial for the herbicidal activity and selectivity. While no direct herbicidal activity is reported for 4-Ethyl-2-hydroxy-6-methylpyridine itself, its potential as a synthetic intermediate for creating novel herbicidal molecules remains an area for exploration.

Potential as Corrosion Inhibitors

The protection of metals from corrosion is a critical industrial challenge, and the use of organic corrosion inhibitors is a widely adopted strategy. Compounds containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective barrier.

4-Ethyl-2-hydroxy-6-methylpyridine possesses several structural features that make it a promising candidate as a corrosion inhibitor. The nitrogen and oxygen heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, such as iron in steel. The pyridine ring can also interact with the metal surface through its π-electrons.

The effectiveness of organic molecules as corrosion inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as computational methods like quantum chemical studies. Quantum chemical calculations, based on Density Functional Theory (DFT), can provide insights into the relationship between the molecular structure of an inhibitor and its inhibition efficiency. researchgate.netnih.govresearchgate.netmdpi.comphyschemres.org

Table 2: Key Quantum Chemical Parameters for Evaluating Corrosion Inhibitors

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the tendency of a molecule to donate electrons. Higher values suggest better inhibition. physchemres.org |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the ability of a molecule to accept electrons. Lower values suggest better inhibition. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity and better inhibition. |

| Dipole Moment | µ | Influences the adsorption process on the metal surface. |

| Electronegativity | χ | The power of an atom to attract electrons. |

| Global Hardness | η | Resistance to deformation or change. Lower values indicate better inhibition potential. |

Studies on various pyridine and hydrazide derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. nih.govnih.govresearchgate.net These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The ethyl and methyl groups on the 4-Ethyl-2-hydroxy-6-methylpyridine molecule can also enhance its protective properties by increasing the surface area covered by the inhibitor molecule.

Environmental Behavior and Degradation Studies of 4 Ethyl 2 Hydroxy 6 Methylpyridine

Photodegradation Pathways and Kinetics

The photodegradation of pyridine (B92270) derivatives is a significant abiotic process that contributes to their removal from the environment. While specific studies on 4-Ethyl-2-hydroxy-6-methylpyridine are limited, research on related compounds such as 2-hydroxypyridine (B17775) and other alkylated pyridones provides insights into its likely photochemical behavior.

The photolysis of 2-hydroxypyridines is influenced by several factors, including pH, dissolved oxygen, and the presence of radical scavengers. For instance, the degradation of 2-hydroxypyridine under UV irradiation is faster at lower pH and is enhanced by the presence of dissolved oxygen, indicating that photooxidation is a key pathway. vu.lt The process often follows pseudo-first-order kinetics. vu.lt

One proposed mechanism for the photochemical transformation of pyridines involves the formation of highly reactive intermediates. For example, the irradiation of pyridine N-oxides, which can be formed from pyridines, can lead to the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange to form hydroxylated pyridines. nih.gov Another potential pathway for 2-pyridones involves valence isomerization upon irradiation.

The presence of alkyl substituents on the pyridine ring can influence the photodegradation process. Studies on alkylated 2-pyridones show that they can undergo both photoisomerization and photodimerization, with the relative importance of each pathway depending on factors like concentration and solvent. The quantum efficiencies for these reactions are generally low, suggesting that the excited states are short-lived.

Table 1: Factors Influencing Photodegradation of Related Hydroxypyridines

| Factor | Influence on Photodegradation | Reference |

| pH | Lower pH can accelerate the removal of 2-hydroxypyridine. | vu.lt |

| Dissolved Oxygen | Increased dissolved oxygen enhances the rate of photooxidation. | vu.lt |

| Radical Scavengers | The presence of radical scavengers can inhibit the photodegradation process. | vu.lt |

| Substituents | Alkyl groups can affect the balance between photoisomerization and photodimerization reactions. |

Biodegradation Mechanisms and Environmental Fate

The biodegradation of pyridine and its derivatives is a critical process in their environmental removal, with numerous microorganisms capable of utilizing these compounds as sources of carbon and nitrogen. tandfonline.com The structure of the pyridine derivative, including the nature and position of substituents, significantly affects its biodegradability. tandfonline.com

For alkyl-substituted pyridines like 4-Ethyl-2-hydroxy-6-methylpyridine, a common initial step in aerobic biodegradation is hydroxylation of the pyridine ring. oup.com This is supported by studies on similar compounds. For example, a strain of Pseudonocardia was found to degrade 4-methylpyridine (B42270) and 4-ethylpyridine, with the transient accumulation of 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, respectively. nih.gov This indicates that hydroxylation is a key initial step in the degradation of these compounds. nih.gov Similarly, an Arthrobacter sp. isolated from contaminated subsurface sediment was capable of degrading 2-methylpyridine (B31789) and 2-ethylpyridine, with evidence suggesting that hydroxylation is a crucial part of the degradation pathway. nih.gov

The enzymes involved in these initial hydroxylation steps are often monooxygenases. researchgate.net Following hydroxylation, the dihydroxypyridine intermediates are subject to ring cleavage, leading to further degradation. vu.lt The complete mineralization of the pyridine ring to carbon dioxide, water, and ammonium (B1175870) has been observed for some pyridine derivatives.

The environmental fate of 4-Ethyl-2-hydroxy-6-methylpyridine is also influenced by its physical and chemical properties, which determine its partitioning between soil, water, and air. While specific data for this compound are scarce, pyridine itself is water-soluble and does not strongly adsorb to soil organic matter, which can lead to its transport in aquatic systems. tandfonline.com

Table 2: Microbial Degradation of Related Alkyl-Substituted Pyridines

| Microorganism | Substrate(s) | Key Intermediate(s) | Degradation Pathway | Reference |

| Pseudonocardia sp. strain M43 | 4-Methylpyridine, 4-Ethylpyridine | 2-Hydroxy-4-methylpyridine, 2-Hydroxy-4-ethylpyridine | Initial hydroxylation | nih.gov |

| Arthrobacter sp. | 2-Methylpyridine, 2-Ethylpyridine, 2-Hydroxypyridine | Blue pigment (from 2-hydroxypyridine) | Preferential degradation of 2-hydroxypyridine | nih.gov |

| Arthrobacter sp. strain 68b | Pyridine, 2-Methylpyridine | (Z)-N-(4-oxobut-1-enyl)formamide | Direct ring cleavage by a monooxygenase | asm.orgnih.gov |

Methodologies for Environmental Monitoring and Impact Assessment

To assess the environmental presence and potential impact of 4-Ethyl-2-hydroxy-6-methylpyridine, robust analytical methods for its detection and quantification in various environmental matrices are essential. The monitoring of industrial wastewater is particularly important for pyridine and its derivatives due to their industrial applications. epa.govseplite.comseplite.com

Commonly employed analytical techniques for the determination of pyridine compounds in environmental samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. env.go.jpcdc.gov For instance, GC-MS is a well-established method for analyzing volatile and semi-volatile organic compounds like pyridine in air, water, and soil. itrcweb.org

For non-volatile or thermally labile compounds, HPLC-MS/MS is a powerful tool. A validated HPLC-MS/MS method has been developed for the quantification of a structurally similar compound, ethylmethylhydroxypyridine succinate, in biological matrices, demonstrating the feasibility of this technique for related molecules. nih.gov Such methods typically involve a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from the environmental matrix before instrumental analysis. researchgate.netmdpi.commdpi.com

The development of analytical methods for environmental monitoring should consider factors such as the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results. nih.gov These methods are crucial for assessing the extent of environmental contamination and for evaluating the effectiveness of remediation strategies.

Table 3: Analytical Methods for the Determination of Pyridine Derivatives in Environmental Samples

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limits | Reference |

| GC-MS | Air, Water, Soil | Thermal desorption, Purge-and-trap, Solvent extraction | ng to µg/L range | cdc.govitrcweb.org |

| HPLC-UV | Water | Direct injection or pre-concentration | Not specified | cdc.gov |